molecular formula C12H16O B092613 4-Methyl-3-phenylpentan-2-one CAS No. 15934-57-3

4-Methyl-3-phenylpentan-2-one

Cat. No.: B092613
CAS No.: 15934-57-3
M. Wt: 176.25 g/mol
InChI Key: ZGXKWWBUKMPBBD-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpentan-2-one is an organic compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used in the fragrance industry due to its pleasant scent, often found in fruit-flavored fragrances such as strawberry, apple, and pear .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-phenylpentan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetone in the presence of a base, followed by hydrogenation. Another method includes the reaction of benzyl chloride with isobutyraldehyde in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is typically produced through the aldol condensation of benzaldehyde and acetone, followed by catalytic hydrogenation. The reaction conditions often involve the use of sodium hydroxide as a base and palladium on carbon as a catalyst for the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-phenylpentan-2-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-phenylpentan-2-one is unique due to its specific aromatic properties and its widespread use in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

4-methyl-3-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKWWBUKMPBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379795
Record name 4-methyl-3-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15934-57-3
Record name 4-methyl-3-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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